2-(Aminomethyl)-6-methoxyphenol 2-(Aminomethyl)-6-methoxyphenol
Brand Name: Vulcanchem
CAS No.: 86855-27-8
VCID: VC1913324
InChI: InChI=1S/C8H11NO2/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4,10H,5,9H2,1H3
SMILES: COC1=CC=CC(=C1O)CN
Molecular Formula: C8H11NO2
Molecular Weight: 153.18 g/mol

2-(Aminomethyl)-6-methoxyphenol

CAS No.: 86855-27-8

Cat. No.: VC1913324

Molecular Formula: C8H11NO2

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

2-(Aminomethyl)-6-methoxyphenol - 86855-27-8

CAS No. 86855-27-8
Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
IUPAC Name 2-(aminomethyl)-6-methoxyphenol
Standard InChI InChI=1S/C8H11NO2/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4,10H,5,9H2,1H3
Standard InChI Key CLJHZQFAKIIMBA-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1O)CN
Canonical SMILES COC1=CC=CC(=C1O)CN

2-(Aminomethyl)-6-methoxyphenol is an organic compound characterized by its unique structure, featuring an amino group and a methoxy group attached to a phenolic ring. Its chemical formula is often reported as C10H13NO2, although some sources suggest variations in the molecular formula due to different derivatives or impurities. The compound is notable for its applications in organic synthesis and biological research, particularly due to its potential biological activities and reactivity patterns.

Synthesis Methods

The synthesis of 2-(Aminomethyl)-6-methoxyphenol typically involves several key steps, although detailed procedures may vary depending on the starting materials and desired purity. Common methods include condensation reactions and modifications of existing phenolic compounds.

Applications and Biological Activities

2-(Aminomethyl)-6-methoxyphenol finds diverse applications across various fields, including medicinal chemistry and organic synthesis. It is used as a spectroscopic reagent, particularly in fluorescence spectroscopy, due to its ability to form complexes with metal ions. The compound has been studied for its potential antioxidant and anti-inflammatory properties, making it a candidate for therapeutic applications targeting oxidative stress and inflammatory diseases.

ApplicationDescription
Spectroscopic ReagentUsed in fluorescence spectroscopy to detect metal ions
Antioxidant PropertiesPotential to protect cells from oxidative stress
Anti-inflammatory PropertiesCandidate for therapeutic applications targeting inflammatory diseases

Research Findings

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator